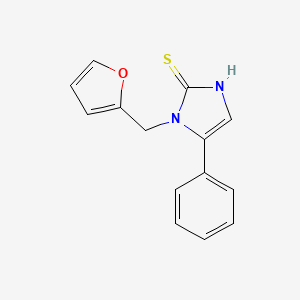

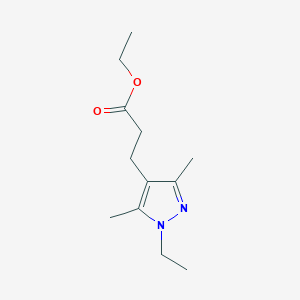

1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. They are important in a variety of fields including pharmaceuticals and dyes .

Synthesis Analysis

Benzimidazoles can be synthesized by the reaction of o-phenylenediamine with carboxylic acids . The synthesis of 2-substituted benzimidazoles involves the reaction of o-phenylenediamine with a carboxylic acid derivative under suitable conditions .

Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring fused to an imidazole ring .

Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including nucleophilic addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a related compound, 1-(Furan-2-yl)ethanone, the density is 1.1±0.1 g/cm3, the boiling point is 183.4±0.0 °C at 760 mmHg, and the molecular formula is C6H6O2 .

Applications De Recherche Scientifique

Synthesis and Properties : Vlasova, Aleksandrov, and El’chaninov (2010) synthesized 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles and explored their electrophilic substitution reactions, like acylation, bromination, nitration, sulfonation, and hydroxymethylation (Vlasova, Aleksandrov & El’chaninov, 2010).

Metallation Studies : Stoyanov, El’chaninov, and Pozharskii (1992) investigated the metallation of 1-methyl-2-phenyl- and 1-methyl-2-(furyl-2)imidazoles, revealing differences in reactivity depending on the conditions and ligands used (Stoyanov, El’chaninov & Pozharskii, 1992).

Antitubercular Activity : Kolavi, Hegde, Khazi, and Gadad (2006) synthesized imidazo[2,1-b][1,3,4]thiadiazoles derivatives, including compounds with 2-furyl groups, and evaluated their antitubercular activities against Mycobacterium tuberculosis (Kolavi et al., 2006).

Antidepressant and Anticonvulsant Activities : Ozdemir, Kandilci, Gümüşel, Caliş, and Bilgin (2007) synthesized and investigated the antidepressant and anticonvulsant activities of several 3-(2-furyl)-pyrazoline derivatives (Ozdemir et al., 2007).

Antimicrobial Evaluation : Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, and Subhani (2017) prepared and evaluated the antimicrobial and hemolytic activity of compounds including 1,3,4-oxadiazol-2-thiols with various substitutions (Gul et al., 2017).

Luminescence Properties : Zhang, Zhao, Chen, Chen, Chang, Zhang, and Hua (2015) developed a microwave-assisted solvent-free method for synthesizing 2-substituted-4,5-di(2-furyl)-1H-imidazoles and explored their luminescence properties (Zhang et al., 2015).

Photoinitiating Systems : Andrzejewska, Zych-Tomkowiak, Andrzejewski, Hug, and Marciniak (2006) studied heteroaromatic thiols including imidazole derivatives as co-initiators in free-radical photopolymerizations (Andrzejewska et al., 2006).

Corrosion Inhibition : Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, including thiol derivatives, for mild steel in sulfuric acid (Ammal, Prajila & Joseph, 2018).

Chemiluminescence for Analytical Applications : Kang, Zhang, Han, Tang, Wang, and Zhang (2011) utilized the chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H-imidazole for the determination of copper ions (Kang et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzimidazoles have been found to have a wide range of biological activities, and there is ongoing research into their potential uses. The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This could guide future research into the design of more selective, potent, and multi-target anticancer benzimidazole-based compounds.

Propriétés

IUPAC Name |

3-(furan-2-ylmethyl)-4-phenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c18-14-15-9-13(11-5-2-1-3-6-11)16(14)10-12-7-4-8-17-12/h1-9H,10H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOSIFRCNNSQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(dimethylamino)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2697866.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2697870.png)

![{1-[1-(4-chlorophenyl)ethyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2697878.png)

![(E)-2-(benzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile](/img/structure/B2697881.png)

![N-(2,4-dimethylphenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2697886.png)

![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2697888.png)